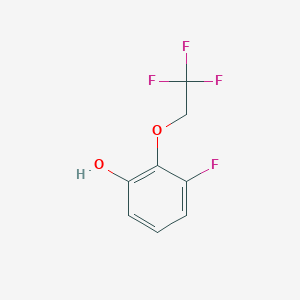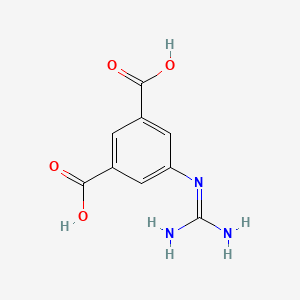
5-Guanidinoisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Guanidinoisophthalic acid is a chemical compound with the molecular formula C9H9N3O4 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a guanidino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Guanidinoisophthalic acid typically involves the introduction of a guanidino group to isophthalic acid. One common method is the reaction of isophthalic acid with an activated guanidine precursor. This can be achieved through the use of thiourea derivatives as guanidylating agents, which react with isophthalic acid under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Guanidinoisophthalic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: The guanidino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the guanidino group, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
5-Guanidinoisophthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Guanidinoisophthalic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways .
Comparison with Similar Compounds
- Guanidinosuccinic acid
- Guanidinoacetic acid
- Guanidinoacrylic acid
Comparison: 5-Guanidinoisophthalic acid is unique due to its specific structure, which includes both a guanidino group and an isophthalic acid moiety. This combination imparts distinct chemical and biological properties, making it different from other guanidine derivatives. For example, guanidinosuccinic acid and guanidinoacetic acid have different structural features and, consequently, different reactivity and applications .
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H9N3O4/c10-9(11)12-6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)(H4,10,11,12) |
InChI Key |
HUTYZJFJRWPOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
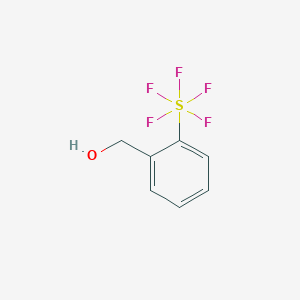

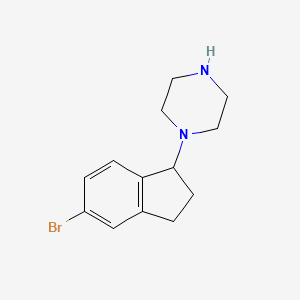


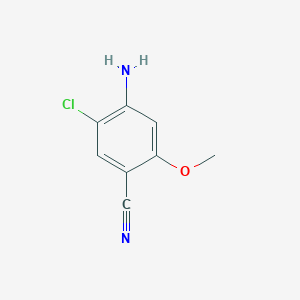
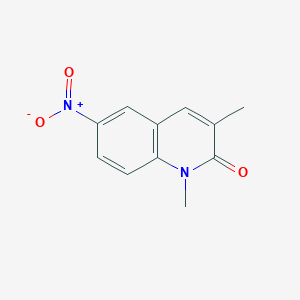
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)

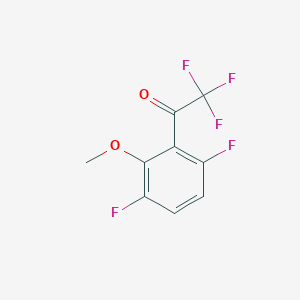
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
